Superior Catalytic System Stability: (2-Pyridyl)diisopropylphosphine Versus Pyridyl(diaryl)phosphines in Pd-Catalyzed Carbonylation
In palladium-catalyzed ethene/CO copolymerization and methoxycarbonylation of propyne, complexes bearing the (2-pyridyl)diisopropylphosphine-derived OPN ligand (ligand 4) produced a significantly more stable catalyst system than related pyridyl(diaryl)phosphine analogs [1]. The diarylphosphine-based systems required large excesses of free ligand to maintain catalytic activity, whereas the diisopropylphosphine-derived catalyst maintained activity without such excess [1].
| Evidence Dimension | Catalyst system stability / requirement for excess ligand |
|---|---|
| Target Compound Data | Stable catalyst system; does not require large excess of ligand to maintain activity |
| Comparator Or Baseline | Related pyridyl(diaryl)phosphines |
| Quantified Difference | Qualitative improvement: stability maintained without excess ligand versus systems requiring large excess |
| Conditions | Pd-catalyzed ethene/CO copolymerization and methoxycarbonylation of propyne |
Why This Matters
Procurement selection based on this evidence reduces total ligand consumption and operational costs while improving process robustness in carbonylation applications.
- [1] Green MJ, Cavell KJ, Edwards PG, Tooze RP, Skelton BW, White AH. Palladium(II) complexes of new OPN phosphine ligands and their application in homogeneously catalysed reactions of CO with alkenes or alkynes. Dalton Trans. 2004;(20):3251-60. View Source
